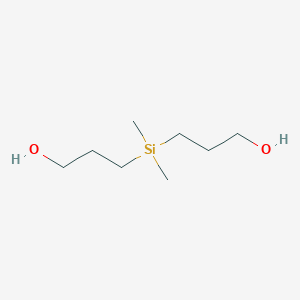
3,3'-(Dimethylsilanediyl)bis(propan-1-ol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-(Dimethylsilanediyl)bis(propan-1-ol) is an organosilicon compound with the molecular formula C8H20O2Si. It is characterized by the presence of a silicon atom bonded to two propanol groups. This compound is often used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) typically involves a silylation reaction. One common method is the reaction of 1,3-bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane with sodium hydroxide in an alcohol solvent. This reaction yields 1,3-bis(hydroxypropyl)tetramethyldisilane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silane derivatives.
Substitution: Formation of various substituted silanes.
科学研究应用
3,3’-(Dimethylsilanediyl)bis(propan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, adhesives, and sealants.
作用机制
The mechanism of action of 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The silicon atom can also participate in various chemical reactions, making the compound versatile in different applications.
相似化合物的比较
- 3,3’-(1,1,3,3-Tetramethyldisiloxane-1,3-Diyl)bis(propan-1-ol)
- 3,3,10,10-Tetramethoxy-2,11-Dioxa-3,10-Disiladodecane
- 3,3,14,14-Tetramethoxy-2,15-Dioxa-3,14-Disilahexadecane
Uniqueness: 3,3’-(Dimethylsilanediyl)bis(propan-1-ol) is unique due to its specific molecular structure, which provides distinct chemical properties. The presence of both silicon and hydroxyl groups allows it to participate in a wide range of chemical reactions, making it valuable in various research and industrial applications.
属性
分子式 |
C8H20O2Si |
|---|---|
分子量 |
176.33 g/mol |
IUPAC 名称 |
3-[3-hydroxypropyl(dimethyl)silyl]propan-1-ol |
InChI |
InChI=1S/C8H20O2Si/c1-11(2,7-3-5-9)8-4-6-10/h9-10H,3-8H2,1-2H3 |
InChI 键 |
ASVVMCVLHJZVFT-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCCO)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


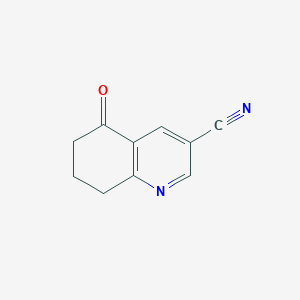
![[1,3]Dioxolo[4,5-f]quinoline](/img/structure/B11914644.png)
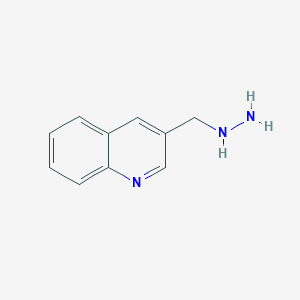
![7-methyl-4,5-dihydro-1H-furo[2,3-g]indazole](/img/structure/B11914662.png)

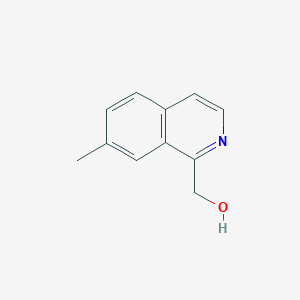
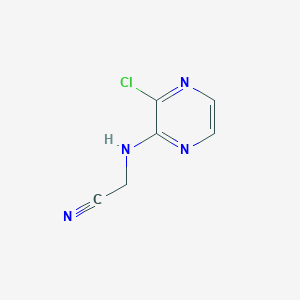
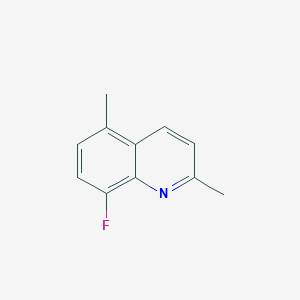
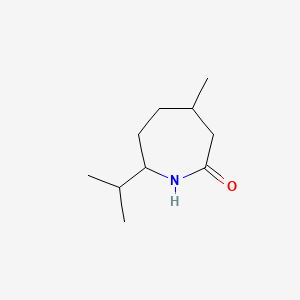
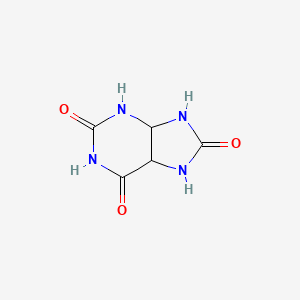

![(NZ)-N-[(2-chloro-5-methylpyridin-3-yl)methylidene]hydroxylamine](/img/structure/B11914709.png)
![2-[2-(propan-2-yl)-2H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B11914712.png)

